Triparanol

Descripción general

Descripción

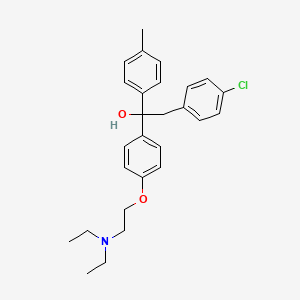

Triparanol, conocido por su nombre químico 2-(4-clorofenil)-1-[4-[2-(dietilamino)etoxi]fenil]-1-(4-metilfenil)etanol, fue el primer fármaco sintético para reducir el colesterol. Fue patentado en 1959 e introducido en los Estados Unidos en 1960 . A pesar de su promesa inicial, se retiró en 1962 debido a efectos adversos graves como náuseas, pérdida de visión y aceleración de la aterosclerosis .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Triparanol se puede sintetizar mediante un proceso de varios pasos que implica la reacción de 4-clorobenzofenona con cloruro de 4-metilbencilo en presencia de una base para formar 1-(4-clorofenil)-2-(4-metilfenil)etanol. Este intermedio luego se hace reaccionar con 4-(2-dietilaminoetoxi)benzaldehído en condiciones ácidas para producir this compound .

Métodos de producción industrial: La producción industrial de this compound involucra rutas sintéticas similares pero a mayor escala, con condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso incluye pasos de purificación rigurosos para eliminar cualquier impureza que pueda causar efectos adversos .

Tipos de reacciones:

Oxidación: this compound puede sufrir reacciones de oxidación, particularmente en el grupo hidroxilo, lo que lleva a la formación de cetonas.

Reducción: El compuesto se puede reducir para formar derivados de alcohol.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio e hidruro de sodio y boro.

Sustitución: Las reacciones de halogenación a menudo utilizan reactivos como cloro o bromo en condiciones controladas.

Productos principales:

Oxidación: Formación de cetonas y ácidos carboxílicos.

Reducción: Formación de alcoholes.

Sustitución: Formación de varios compuestos aromáticos sustituidos.

Aplicaciones Científicas De Investigación

Cholesterol Management

Mechanism of Action

Triparanol inhibits 24-dehydrocholesterol reductase, an enzyme crucial for the final step of cholesterol biosynthesis. This inhibition leads to a reduction in serum cholesterol levels, making it effective for patients with hypercholesterolemia. A study involving 89 subjects demonstrated that this compound significantly reduced serum cholesterol levels by an average of 45 mg/dL, with a maximum effective dose of 250 mg per day .

Clinical Findings

- Study Population : The study included individuals with and without coronary artery disease.

- Results : Out of 89 subjects, 71 experienced a significant decrease in cholesterol levels, ranging from 20 to 110 mg/dL. Additionally, this compound showed potential anti-anginal effects in some patients .

| Study Parameter | Results |

|---|---|

| Number of Subjects | 89 |

| Average Cholesterol Reduction | 45 mg/dL |

| Maximum Dose | 250 mg/day |

| Subjects with Angina | Improvement in 12 out of 28 |

Cancer Therapeutics

Recent studies have identified this compound as a potential therapeutic agent against various cancers. It has been shown to inhibit tumor growth in vitro and in vivo.

In Vitro Studies

this compound has been found to block proliferation and induce apoptosis in several human cancer cell lines, including lung, breast, liver, pancreatic, prostate cancers, and melanoma. The mechanism involves repression of the Hedgehog signaling pathway, which is often deregulated in cancer .

In Vivo Studies

In mouse xenograft models of human lung cancer, this compound effectively impeded tumor growth. This suggests that this compound could be a promising candidate for further development as a cancer therapeutic .

Reproductive Effects

Research has also explored the reproductive implications of this compound. In studies with Sprague-Dawley rats, administration of this compound resulted in impaired conception and prolonged gestation times . These findings highlight potential risks associated with its use during reproductive years.

Side Effects and Toxicity

Despite its applications, this compound is associated with significant adverse effects that led to its withdrawal from clinical use. Common side effects included:

Mecanismo De Acción

Triparanol ejerce sus efectos inhibiendo la enzima 24-dehidrocolesterol reductasa, que cataliza la conversión de desmosterol en colesterol . Esta inhibición conduce a la acumulación de desmosterol en los tejidos, que es responsable de los efectos adversos del fármaco. A diferencia de las estatinas, que inhiben la reductasa de HMG-CoA, this compound no afecta el paso limitante de la velocidad de la biosíntesis del colesterol .

Compuestos similares:

Estatinas: A diferencia de this compound, las estatinas inhiben la reductasa de HMG-CoA, la enzima limitante de la velocidad en la biosíntesis del colesterol.

Etamocitrifetol (MER-25): Un derivado de this compound, utilizado como antiestrogénico no esteroideo.

Clomifeno: Un modulador selectivo del receptor de estrógenos estructuralmente relacionado con this compound.

Singularidad: La singularidad de this compound radica en su inhibición específica de la reductasa de 24-dehidrocolesterol, lo que lo diferencia de otros agentes reductores del colesterol como las estatinas. Sus graves efectos secundarios han limitado su uso y han llevado a su retirada del mercado .

Comparación Con Compuestos Similares

Statins: Unlike Triparanol, statins inhibit HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.

Ethamoxytriphetol (MER-25): A derivative of this compound, used as a nonsteroidal antiestrogen.

Clomifene: A selective estrogen receptor modulator structurally related to this compound.

Uniqueness: this compound’s uniqueness lies in its specific inhibition of 24-dehydrocholesterol reductase, which distinguishes it from other cholesterol-lowering agents like statins. its severe side effects have limited its use and led to its withdrawal from the market .

Actividad Biológica

Triparanol, also known as MER-29, is a synthetic compound that has garnered interest due to its biological activity, particularly in cholesterol metabolism and cancer treatment. Originally developed as a cholesterol-lowering agent, its effects extend beyond lipid regulation, influencing various biological pathways.

This compound acts primarily by inhibiting the enzyme Δ^24-reductase , which is crucial in the cholesterol biosynthesis pathway. This inhibition leads to an accumulation of desmosterol, a sterol intermediate, which can have various biological implications.

Cholesterol Biosynthesis Inhibition

- Enzyme Targeted : Δ^24-reductase

- Effect : Inhibition results in increased levels of desmosterol and decreased cholesterol synthesis.

2. Effects on Cholesterol Levels

Research indicates that this compound has a modest effect on lowering blood cholesterol levels. In a study involving pullets treated with 50–100 mg of this compound/kg body weight, there was a significant increase in serum sterols, with desmosterol comprising up to 83% of the total sterols observed .

| Treatment Group | Dosage (mg/kg) | Serum Sterols Increase | Percentage of Desmosterol |

|---|---|---|---|

| Pullets | 50-100 | 4-fold | 83% |

3. Anti-Cancer Properties

Recent studies have highlighted the potential anti-cancer properties of this compound. It has been shown to suppress tumor growth in vitro and in vivo by inhibiting the Hedgehog signaling pathway, which is often aberrantly activated in various cancers.

Case Study: Tumor Growth Suppression

- Study Findings : this compound significantly repressed Hedgehog pathway signaling in human cancer cells.

- Model Used : Mouse xenograft models demonstrated reduced tumor growth upon treatment with this compound .

4. Reproductive Effects and Toxicity

This compound has also been evaluated for its reproductive toxicity. In studies involving Sprague-Dawley rats, administration of this compound resulted in impaired conception and prolonged gestation times, indicating potential reproductive hazards associated with its use .

5. Clinical Implications and Historical Context

Historically, this compound was one of the early compounds explored for cholesterol reduction before the advent of statins. Its development was marked by both promise and controversy, particularly concerning its safety profile and efficacy compared to newer agents.

Clinical Studies Overview

- Initial Use : Intended as a cholesterol-lowering agent.

- Efficacy : Modest reduction in cholesterol levels; however, safety concerns limited its clinical use.

- Current Status : Largely replaced by statins and other more effective lipid-lowering therapies.

6. Conclusion

This compound remains an intriguing compound within pharmacological research due to its multifaceted biological activities. While it shows promise in cholesterol modulation and cancer treatment through specific pathways like Hedgehog signaling, its historical context as a therapeutic agent reflects the complexities involved in drug development and safety evaluation.

Propiedades

IUPAC Name |

2-(4-chlorophenyl)-1-[4-[2-(diethylamino)ethoxy]phenyl]-1-(4-methylphenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32ClNO2/c1-4-29(5-2)18-19-31-26-16-12-24(13-17-26)27(30,23-10-6-21(3)7-11-23)20-22-8-14-25(28)15-9-22/h6-17,30H,4-5,18-20H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYHDSBBKRLVLFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCOC1=CC=C(C=C1)C(CC2=CC=C(C=C2)Cl)(C3=CC=C(C=C3)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6046507 | |

| Record name | Triparanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78-41-1 | |

| Record name | Triparanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78-41-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triparanol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000078411 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TRIPARANOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65345 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Triparanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triparanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.014 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIPARANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63S8C3RXGS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.